(2-Aminooxazol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(2-amino-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H6N2O2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6) |
InChI Key |
RMCXNCZLJGRQBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)N)CO |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 2 Aminooxazol 5 Yl Methanol
Reactivity of the Oxazole (B20620) Ring System in (2-Aminooxazol-5-yl)methanol
The oxazole ring is an electron-rich five-membered heterocycle, but the distribution of electrons and its reactivity towards electrophiles and nucleophiles are significantly influenced by the presence of two different heteroatoms, oxygen and nitrogen.
The oxazole ring is generally considered a π-electron-excessive heterocycle. chempedia.info However, the high electronegativity of the nitrogen atom deactivates the adjacent carbon atoms (C2 and C4) to electrophilic attack. chempedia.info Consequently, electrophilic substitution on an unsubstituted oxazole ring occurs preferentially at the electron-rich C5 position. chempedia.info
In the case of this compound, the ring already bears substituents at the C2 and C5 positions. The reactivity pattern is therefore governed by the electronic effects of these groups.
C2-Amino Group: This group is strongly activating due to its ability to donate electron density to the ring via resonance, increasing the nucleophilicity of the ring system.
C5-Hydroxymethyl Group: This group is weakly deactivating through an inductive electron-withdrawing effect.
The powerful activating effect of the C2-amino group reinforces the inherent electron density at the C5 position. Since this position is already substituted, electrophilic attack is sterically hindered and electronically unfavorable. The next most likely position for electrophilic attack would be C4. While the nitrogen at position 3 deactivates C4, the strong electron-donating effect of the C2-amino group may provide sufficient activation to allow substitution at C4 under certain conditions. However, electrophilic substitution reactions on the oxazole ring of 2,5-disubstituted systems like this are not common.
| Ring Position | Inherent Reactivity | Effect of C2-NH₂ Group | Effect of C5-CH₂OH Group | Overall Predicted Susceptibility |
|---|---|---|---|---|
| C2 | Deactivated by N | Substituted | - | Substituted |
| C4 | Deactivated by N | Activated (ortho) | Deactivated (meta) | Possible site, but generally low reactivity |
| C5 | Most activated | Activated (para) | Substituted | Substituted |
The electronegativity of the ring nitrogen atom renders the C2 carbon partially electropositive, making it the most susceptible position for nucleophilic attack in the oxazole system. chempedia.info However, the presence of the electron-donating amino group at the C2 position in this compound significantly reduces the electrophilicity of this carbon. This donation of electron density counteracts the inductive pull of the ring heteroatoms, making direct nucleophilic substitution or addition at C2 more challenging compared to oxazoles bearing electron-withdrawing groups at this position.
While direct nucleophilic substitution on the ring is difficult, related heterocyclic systems demonstrate that nucleophilic attack can lead to ring-opening, particularly under harsh conditions. For instance, benzoxazoles, which contain a fused oxazole ring, have been shown to undergo ring-opening upon reaction with secondary amines under neat conditions. lookchem.com This suggests that strong nucleophiles might be capable of inducing similar reactions in 2-aminooxazoles, although specific examples for this compound are not widely reported.
The oxazole core, despite its aromatic character, can undergo ring-opening and rearrangement reactions, particularly under energetic conditions or when appropriately substituted.
Photochemical studies on the parent 2-aminooxazole molecule have shown that it undergoes a significant ring-opening process upon UV irradiation. rsc.org Narrowband irradiation at 220 nm leads to the cleavage of the C5-O1 bond, predominantly forming 3-amino-1-formyl nitrile ylide. rsc.org This process is believed to proceed through a cascade of conical intersections following electronic excitation, providing a mechanistic pathway for the observed C–O ring scission. rsc.org
Rearrangement processes have also been observed in related 5-aminooxazole derivatives. During the synthesis of N-Boc protected 5-aminooxazoles from their corresponding trifluoroacetamides, a competing intramolecular rearrangement can occur. figshare.com This process results in the formation of novel N-(oxazol-5-yl)-2,2,2-trifluoroacetimidates, highlighting the potential for the oxazole core to participate in structural reorganizations. figshare.com
| Starting Material | Conditions | Process | Major Product | Reference |
|---|---|---|---|---|
| 2-Aminooxazole | UV irradiation (λ = 220 nm) in cryogenic matrix | Photochemical Ring-Opening | 3-Amino-1-formyl nitrile ylide | rsc.org |
| Oxazole-5-trifluoroacetamide | Base-catalyzed reaction for Boc protection | Intramolecular Rearrangement | N-(oxazol-5-yl)-2,2,2-trifluoroacetimidate | figshare.com |
Transformations Involving the Amino Group (C2-Amino)
The exocyclic primary amino group at the C2 position is a key site of reactivity, behaving in a manner analogous to other aromatic and heteroaromatic amines. It readily participates in a variety of common nitrogen-centered transformations. wikipedia.org
The C2-amino group of this compound can be readily acylated and alkylated using standard synthetic protocols.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl-2-aminooxazole derivatives. This transformation is common for amino-heterocycles. For instance, the analogous 2-aminothiazole (B372263) scaffold is routinely acylated with various acyl halides in the presence of a base like pyridine (B92270). nih.gov Similarly, 5-aminooxazoles react efficiently with acyl chlorides in the presence of triethylamine (B128534) to yield 2-acyl-5-aminooxazoles. nih.govacs.org
Alkylation/Arylation: The nitrogen atom can also serve as a nucleophile in alkylation reactions. A particularly effective method for forming C-N bonds with aryl groups is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction has been successfully applied to 2-aminooxazoles, allowing for their coupling with various aryl halides to produce N-aryl-2-aminooxazoles. nih.govacs.orgresearchgate.net This method is versatile and tolerates a wide range of functional groups on the aryl halide partner.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) | Base (e.g., Pyridine, Triethylamine) | N-(Oxazol-2-yl)amide | nih.gov |
| N-Arylation | Aryl Halide (Ar-X) | Palladium Catalyst (e.g., X-Phos Pd G2), Base (e.g., tBuONa), Toluene, MW | N-Aryl-2-aminooxazole | researchgate.net |
The primary amino group at the C2 position readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. mdpi.com This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, often catalyzed by a small amount of acid.
A clear example of this reactivity is demonstrated in the synthesis of 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-one derivatives. nih.gov In this work, the starting material, 3-(2-aminooxazol-5-yl)-2H-chromen-2-one, was refluxed with a variety of substituted aromatic aldehydes in ethanol (B145695) to yield the corresponding Schiff bases in good yields. nih.gov The formation of the imine C=N bond was confirmed by spectroscopic methods, including IR spectroscopy, which showed the appearance of a characteristic C=N stretching band, and ¹H-NMR, which showed a singlet for the N=CH proton. nih.gov
| 2-Aminooxazole Reactant | Aldehyde Reactant | Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| 3-(2-Aminooxazol-5-yl)-2H-chromen-2-one | 4-Methoxybenzaldehyde | Ethanol, Reflux | 3-(2-((4-Methoxybenzylidene)amino)oxazol-5-yl)-2H-chromen-2-one | nih.gov |
| 4-Chlorobenzaldehyde | Ethanol, Reflux | 3-(2-((4-Chlorobenzylidene)amino)oxazol-5-yl)-2H-chromen-2-one | nih.gov | |
| 4-Hydroxybenzaldehyde | Ethanol, Reflux | 3-(2-((4-Hydroxybenzylidene)amino)oxazol-5-yl)-2H-chromen-2-one | nih.gov |
Diazonium Salt Formation and Subsequent Transformations
The primary amino group at the C2 position of the oxazole ring allows this compound to undergo diazotization, a versatile transformation for aromatic and heteroaromatic amines. byjus.com This reaction involves treating the compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comorganic-chemistry.org The process converts the amino group into a highly reactive diazonium salt (R-N₂⁺X⁻). organic-chemistry.org
The resulting (5-(hydroxymethyl)oxazol-2-yl)diazonium salt is a valuable intermediate that serves as a gateway to a variety of functional groups, effectively replacing the original amino substituent. The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic substitution reactions that are otherwise difficult to achieve. nih.govbyjus.com
Key subsequent transformations include:
Sandmeyer Reactions: This class of reactions utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. byjus.comwikipedia.orgorganic-chemistry.org This provides a reliable method for introducing chloro, bromo, or cyano functionalities onto the oxazole ring at the C2 position. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. byjus.comwikipedia.org
Hydroxylation: Gentle warming of the aqueous diazonium salt solution leads to the substitution of the diazonium group with a hydroxyl group, yielding a 2-hydroxyoxazole derivative. byjus.comorganic-chemistry.org
Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds (R-N=N-R'). nih.govwikipedia.org This reaction, known as azo coupling, retains the nitrogen atoms to form a bridge linking the oxazole ring to another aromatic system. wikipedia.orguomustansiriyah.edu.iq These transformations are pivotal for creating diverse molecular architectures from a common precursor.
Reactions at the Hydroxyl (Methanol) Group (C5-Methanol)
The primary alcohol functionality at the C5 position, -(CH₂)OH, is a key site for various chemical modifications, including esterification, etherification, and oxidation.
The primary hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols.
Esterification: This is typically achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) or with a carboxylic acid under acidic catalysis (Fischer esterification). These reactions yield the corresponding esters, modifying the steric and electronic properties of the C5 substituent.
Etherification: The formation of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, chemoselective methods can be employed to form ethers from benzylic-type alcohols, a category to which the oxazolyl-methanol moiety bears resemblance.
The primary alcohol group is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com
Oxidation to Aldehyde: The use of mild or controlled oxidizing agents can selectively convert the primary alcohol to the corresponding aldehyde, (2-aminooxazol-5-yl)carbaldehyde. Reagents suitable for this transformation include pyridinium (B92312) chlorochromate (PCC) or carrying out a Swern oxidation. youtube.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, 2-aminooxazole-5-carboxylic acid. youtube.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄, also known as the Jones reagent), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation. youtube.comresearchgate.netorganic-chemistry.org In some related heterocyclic systems, such as thiazolylmethanols, unusual oxidations to ketones have been observed under hydrolytic conditions in the presence of acid and oxygen.
It is important to note that the oxazole ring itself can be sensitive to certain strong oxidizing agents, potentially leading to ring cleavage. pharmaguideline.comtandfonline.com Therefore, reaction conditions must be carefully selected to ensure the desired transformation at the C5-methanol group occurs without compromising the integrity of the heterocyclic core.
Derivatization Strategies for Chemical Library Generation and Structure-Property Relationship Studies (Excluding Biological Efficacy)
The this compound scaffold presents two distinct functional handles—the C2-amino group and the C5-methanol group—making it an attractive core for creating diverse chemical libraries. These libraries are instrumental in systematic studies of structure-property relationships, such as solubility, lipophilicity, and metabolic stability.
A primary strategy for library generation involves the introduction of a wide array of aromatic and heteroaromatic substituents, most commonly at the C2-amino position.
One of the most effective methods for this derivatization is the Buchwald-Hartwig amination . acs.orgnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the 2-amino group of the oxazole and an aryl or heteroaryl halide (or triflate). wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.org The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. acs.orgjk-sci.com This method has been systematically used to prepare libraries of N-aryl- and N-heteroaryl-2-aminooxazoles, allowing for a thorough exploration of how different substituents influence the molecule's physicochemical properties. acs.orgresearchgate.net
| Strategy | Reaction | Reagents & Conditions | Result |
| N-Arylation | Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst (e.g., X-Phos Pd G2), base (e.g., tBuONa), solvent (e.g., toluene), often with microwave irradiation. acs.org | Formation of a C-N bond, attaching an aromatic or heteroaromatic ring to the 2-amino group. |
Isosterism and bioisosterism are foundational concepts in medicinal chemistry and materials science, involving the substitution of one atom or group with another that possesses similar physical or chemical properties. acs.orgcambridgemedchemconsulting.com The 2-aminooxazole scaffold is a classic isostere of the more widely studied 2-aminothiazole nucleus. acs.orgnih.gov
Beyond the S/O exchange, the oxazole ring itself can be considered a bioisostere for other five-membered heterocycles like isoxazole, oxadiazole, or triazole, expanding the possibilities for scaffold hopping and property modulation. nih.govunimore.itnih.gov
| Isosteric Pair | Key Difference | Impact on Physicochemical Properties |
| 2-Aminothiazole vs. 2-Aminooxazole | Sulfur (S) atom replaced by Oxygen (O) atom. | Increased Hydrophilicity: Oxazole derivatives are generally more soluble in water. nih.gov |
| Lower Lipophilicity: Oxazole derivatives typically have a lower logP value. acs.orgnih.gov | ||
| Metabolic Stability: The oxazole ring lacks the oxidizable sulfur atom of the thiazole (B1198619) ring. acs.orgnih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR spectroscopy identifies the different types of protons in a molecule based on their electronic environment. The spectrum provides information on the number of distinct proton sets, the number of protons in each set (through integration), and their neighboring protons (through spin-spin splitting, or multiplicity).
For (2-Aminooxazol-5-yl)methanol, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the amino group (-NH₂), the oxazole (B20620) ring (C4-H), the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH).
Oxazole Ring Proton (H4): This proton is attached to an sp²-hybridized carbon in an electron-rich heterocyclic ring, typically appearing as a singlet in the aromatic region. For the parent 2-aminooxazole, the corresponding proton (H4) appears at δ 6.73 ppm. scienceopen.com
Methylene Protons (-CH₂OH): These protons are adjacent to both the oxazole ring and a hydroxyl group. Their signal is expected to be a singlet, as there are no adjacent protons to cause splitting. In a related structure, a methylene group at this position appeared as a singlet at δ 4.33 ppm. scienceopen.com
Amino Protons (-NH₂): These protons often appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. For 2-aminooxazole, this signal is observed at δ 5.44 ppm. scienceopen.com The chemical shift can vary depending on the solvent, concentration, and temperature.
Hydroxyl Proton (-OH): Similar to the amino protons, the hydroxyl proton signal is typically a broad singlet that can exchange with solvent protons (like D₂O), causing it to disappear from the spectrum. Its chemical shift is also highly variable.
The multiplicity of a signal follows the n+1 rule, where 'n' is the number of equivalent neighboring protons. vscht.cz In this compound, the oxazole proton and the methylene protons are expected to be singlets as they lack adjacent, non-equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C4-H (Oxazole ring) | ~6.7-7.0 | Singlet (s) |
| -CH₂- | ~4.3-4.6 | Singlet (s) |
| -NH₂ | Variable (Broad) | Singlet (s, br) |
| -OH | Variable (Broad) | Singlet (s, br) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment and hybridization state.
For this compound, four distinct carbon signals are expected:
C2 (Oxazole Ring): This carbon is bonded to the amino group and two nitrogen/oxygen heteroatoms. It is highly deshielded and expected to resonate significantly downfield. In a reaction mixture containing a related 2-aminooxazole derivative, the C2 carbon was observed at δ 165.83 ppm. scienceopen.com
C5 (Oxazole Ring): This carbon is attached to the hydroxymethyl group and is also part of the heterocyclic double bond system. For related 5-substituted 1,2-oxazoles, this carbon appears far downfield, around δ 179.5 ppm, though isomerism affects the exact value. beilstein-journals.orgbeilstein-journals.org
C4 (Oxazole Ring): This is the only carbon in the ring bonded to a hydrogen atom. Its chemical shift is expected to be upfield relative to the other ring carbons.
Methylene Carbon (-CH₂OH): This sp³-hybridized carbon is attached to an oxygen atom, causing it to appear in the range of δ 50-65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=N) | ~165 |
| C5 (C-O) | ~155-175 |
| C4 (C-H) | ~120-130 |
| -CH₂OH | ~50-65 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks between the C4-H and the -CH₂- protons, confirming their isolation from each other in the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. It would show a cross-peak between the C4-H proton signal and the C4 carbon signal, as well as a cross-peak between the -CH₂- proton signals and the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting molecular fragments. For this compound, key HMBC correlations would be expected between:
The methylene (-CH₂-) protons and the C5 and C4 carbons of the oxazole ring.
The oxazole ring proton (C4-H) and the C5 and C2 carbons.
The amino (-NH₂) protons and the C2 carbon.
These 2D NMR correlations would provide unambiguous confirmation of the connectivity between the hydroxymethyl group and the C5 position of the 2-aminooxazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence.
The IR spectrum of this compound would be expected to show the following key absorption bands:
O-H Stretch: A strong, broad absorption in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. vscht.cz
N-H Stretch: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3500-3300 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations. beilstein-journals.org
C-H Stretch: The sp² C-H stretch of the oxazole ring is expected just above 3000 cm⁻¹, while sp³ C-H stretches of the methylene group would appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the oxazole ring double bonds typically appear in the 1650-1500 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O single bond stretch of the primary alcohol would be present in the 1260-1050 cm⁻¹ range. vscht.cz
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| -OH (Alcohol) | O-H stretch | 3500 - 3200 | Strong, Broad |
| -NH₂ (Amine) | N-H stretch | 3500 - 3300 (two bands) | Medium |
| C-H (Oxazole) | sp² C-H stretch | 3100 - 3000 | Medium-Weak |
| C-H (Methylene) | sp³ C-H stretch | 3000 - 2850 | Medium |
| Oxazole Ring | C=N / C=C stretch | 1650 - 1500 | Medium-Strong |
| C-O (Alcohol) | C-O stretch | 1260 - 1050 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.
The molecular weight of this compound is 114.11 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 114. The fragmentation pattern of 2-aminooxazoles is known to be significantly influenced by the strong electron-donating amino group. scienceopen.com A plausible fragmentation pathway for this compound could involve:
Loss of a hydrogen radical: [M-H]⁺ at m/z 113.
Loss of a hydroxyl radical: [M-OH]⁺ at m/z 97.
Loss of formaldehyde (CH₂O): [M-CH₂O]⁺ at m/z 84, resulting from the cleavage of the hydroxymethyl group. This is a common fragmentation for primary alcohols.
Ring cleavage: Subsequent fragmentation of the oxazole ring would lead to smaller characteristic ions.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique theoretical exact mass.
For this compound, with the chemical formula C₄H₆N₂O₂, the theoretical exact mass can be calculated. This precise measurement is crucial for confirming the molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. For example, HRMS data for other substituted oxazoles have been used to confirm their calculated formulas to within a few parts per million. beilstein-journals.org
Table 4: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| Protonated Molecule | C₄H₇N₂O₂⁺ | 115.05020 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Metabolite Characterization
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. The fragmentation patterns of 2-aminooxazole derivatives are significantly influenced by the strong electron-donating nature of the amino group clockss.org. While specific MS/MS data for this compound is not extensively documented in the available literature, the fragmentation pathways can be inferred from the known behavior of 2-aminooxazoles and related heterocyclic structures.
The initial ionization of this compound would likely result in the formation of a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) in the MS/MS experiment would induce fragmentation. Key fragmentation pathways for the 2-aminooxazole core involve characteristic losses of small neutral molecules. Common fragmentation patterns observed in the mass spectra of oxazole derivatives include the loss of CO, HCN, and H clockss.org. For 2-aminooxazoles specifically, the fragmentation is markedly different from other oxazole derivatives due to the influence of the amino group clockss.org.
In the case of this compound, the hydroxymethyl substituent at the 5-position introduces additional fragmentation possibilities. Cleavage of the C-C bond between the oxazole ring and the methanol (B129727) group is a probable event. The presence of a hydroxyl group can also lead to the loss of a water molecule (H₂O) libretexts.org.
Hypothesized Fragmentation Pathways:
Based on general principles of mass spectrometry and the known fragmentation of related compounds, the following fragmentation pathways for the [M+H]⁺ ion of this compound can be proposed:
Loss of water (H₂O): The hydroxymethyl group can readily lose a molecule of water, a common fragmentation for alcohols libretexts.org.
Loss of formaldehyde (CH₂O): Cleavage of the bond connecting the hydroxymethyl group to the oxazole ring could result in the loss of a neutral formaldehyde molecule.
Ring cleavage: The oxazole ring itself can undergo fragmentation, leading to the loss of small molecules such as CO and HCN, characteristic of the oxazole core clockss.org.
Loss of the amino group: While less common as an initial step, fragmentation involving the amino group could also occur.
Metabolite Characterization:
The identification of metabolites of this compound would heavily rely on LC-MS/MS techniques. By comparing the MS/MS fragmentation patterns of the parent compound with those of its potential metabolites, structural modifications can be elucidated. Common metabolic transformations include oxidation, hydroxylation, and conjugation. The resulting mass shifts in the precursor ion and the appearance of characteristic fragment ions would provide evidence for these metabolic changes.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O |
| [M+H]⁺ | [M+H - CO]⁺ | CO |
| [M+H]⁺ | [M+H - HCN]⁺ | HCN |
This table is predictive and based on the general fragmentation behavior of related compounds.
Chromatographic Techniques for Isolation, Purity Assessment, and Reaction Monitoring
Chromatographic techniques are indispensable for the synthesis, purification, and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of 2-aminooxazole derivatives, TLC is employed to track the consumption of starting materials and the formation of the desired product nih.gov. The separation is based on the differential polarity of the compounds, which affects their migration on a stationary phase (typically silica gel) with a given mobile phase.
For a polar compound like this compound, which contains both an amino and a hydroxyl group, a polar stationary phase such as silica gel is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is typically used, with the ratio adjusted to obtain the desired retention factor (Rf) values. For polar heterocyclic compounds, common solvent systems include mixtures of ethyl acetate and hexane, or dichloromethane and methanol. The Rf value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC libretexts.orgifsc.edu.br. Ideally, the Rf value for the product should be between 0.2 and 0.5 for effective monitoring.
Visualization of the spots on the TLC plate can be achieved using various methods. As this compound contains a chromophore, it may be visible under UV light (typically at 254 nm) if the TLC plate contains a fluorescent indicator libretexts.org. Chemical staining reagents can also be used. For compounds with amino groups, ninhydrin spray is a common visualization agent, producing a characteristic color upon heating iitg.ac.ingavinpublishers.com.
Table 2: General TLC Conditions for Monitoring Reactions of Polar Heterocyclic Compounds
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane, Dichloromethane/Methanol (ratio varies) |
| Visualization | UV light (254 nm), Ninhydrin stain |
| Expected Rf | 0.2 - 0.5 for the product |
Column Chromatography and High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation
Column Chromatography:
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. The mobile phase, a solvent system optimized by TLC, is then passed through the column to elute the components at different rates based on their polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product. Given the polar nature of this compound, a polar stationary phase like silica gel or alumina would be suitable rochester.edu. The selection of the eluent system is crucial for achieving good separation from impurities.
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It offers higher resolution, speed, and sensitivity compared to column chromatography. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol). Polar compounds have less affinity for the nonpolar stationary phase and therefore elute earlier. The separation of polar heterocyclic amines has been successfully achieved using silica-based reversed-phase columns nih.gov. The mobile phase composition, often including buffers to control pH, is optimized to achieve the desired retention and separation. For polar aromatic and heterocyclic compounds, phenyl-hexyl columns can offer improved selectivity sigmaaldrich.com.
The detection of this compound in HPLC is typically performed using a UV detector, as the oxazole ring absorbs UV light. The wavelength of detection would be chosen based on the UV-Vis spectrum of the compound to maximize sensitivity.
Table 3: Typical HPLC Conditions for the Analysis of Polar Heterocyclic Compounds
| Parameter | Description |
| Column | Reversed-phase C18 or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (wavelength determined by UV spectrum) |
| Flow Rate | Typically 0.5 - 2.0 mL/min |
| Injection Volume | 5 - 20 µL |
Theoretical and Computational Chemistry of 2 Aminooxazol 5 Yl Methanol and Oxazole Analogues
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. For oxazole (B20620) derivatives, these methods elucidate aspects of their structure and electronic behavior, which are crucial for predicting their reactivity.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and energetics of chemical compounds. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, often paired with basis sets like 6-311G or 6-311++G(d,p), is commonly employed for these calculations. irjweb.commdpi.com
These studies provide the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. The resulting optimized geometry yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in an oxazole ring, DFT calculations can predict the precise distances between the carbon, nitrogen, and oxygen atoms, as well as the angles between these bonds. irjweb.comresearchgate.net This information is vital for understanding the molecule's steric and electronic properties. The total energy calculated for the optimized structure is a key indicator of its thermodynamic stability.
Below is a representative table of optimized geometric parameters for a substituted oxazole derivative, illustrating the type of data obtained from DFT calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N15–C16 | 1.39 | - |
| C16–O12 | 1.36 | - |
| O12–C13 | 1.37 | - |
| N15–C16–O12 | - | 114.1 |
| O12–C13–C14 | - | 107.4 |
This interactive table showcases typical bond lengths and angles for an oxazole ring system as determined by DFT calculations. The specific values can vary depending on the substituents attached to the ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. researchgate.netrjpbcs.com Conversely, a larger gap implies higher stability. researchgate.netrjpbcs.com DFT calculations are widely used to determine these orbital energies and the corresponding energy gap. irjweb.comresearchgate.netrjpbcs.com
The following table provides illustrative data on the frontier molecular orbital energies and the HOMO-LUMO gap for a model oxazole compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.6518 |
| LUMO | -0.8083 |
| Energy Gap (ΔE) | 4.8435 |
This interactive table presents sample energy values for the HOMO, LUMO, and the resulting energy gap for an oxazole derivative, calculated using DFT. These values are crucial for predicting the molecule's electronic behavior and reactivity.
Prediction of Chemical Reactivity Parameters
From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity descriptors can be derived. These parameters provide a quantitative measure of a molecule's reactivity and are invaluable in theoretical chemistry. mdpi.comnih.govmdpi.com
Key reactivity parameters include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Chemical Hardness (η): This parameter quantifies the resistance of a molecule to changes in its electron distribution. It is determined by the formula η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. researchgate.netrjpbcs.com
Electrophilicity Index (ω): This index measures the stabilization in energy when a molecule acquires additional electronic charge from its surroundings. It is calculated as ω = μ² / (2η).
Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
These descriptors help in classifying molecules as either good electrophiles or nucleophiles and in predicting their behavior in chemical reactions. ijopaar.com
The table below summarizes these calculated reactivity parameters for a representative oxazole analogue.
| Reactivity Parameter | Symbol | Calculated Value |
| Chemical Potential | μ | -3.23005 eV |
| Global Chemical Hardness | η | 2.42175 eV |
| Electrophilicity Index | ω | 2.155 eV |
This interactive table displays key chemical reactivity descriptors for an oxazole derivative, derived from DFT calculations. These parameters offer a quantitative understanding of the molecule's reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms. rsc.org It allows for the exploration of reaction pathways, the characterization of transient species, and the understanding of catalytic effects, providing insights that are often difficult to obtain through experimental methods alone. nih.gov
Transition State Characterization and Reaction Pathway Analysis for Oxazole Formation
The formation of the oxazole ring can proceed through various synthetic routes, such as the Robinson-Gabriel synthesis or van Leusen oxazole synthesis. acs.orgnih.gov Computational modeling can map the potential energy surface for these reactions, identifying the reactants, products, intermediates, and, most importantly, the transition states.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating and characterizing the geometry and energy of the transition state, chemists can gain a detailed understanding of the reaction mechanism. nih.gov For example, in a [3+2] cycloaddition reaction to form an oxazole, computational analysis can reveal whether the reaction proceeds through a concerted or a stepwise mechanism. organic-chemistry.org This analysis helps in predicting reaction rates and understanding the factors that control the regioselectivity and stereoselectivity of the reaction.
Investigation of Catalytic Effects (e.g., Phosphate-Catalysis) in Reaction Mechanisms
Catalysts play a crucial role in many chemical reactions by providing an alternative reaction pathway with a lower activation energy. Computational modeling is instrumental in elucidating the mechanism of catalysis. rsc.orgacs.org In the context of oxazole synthesis, a catalyst like a phosphate (B84403) ion can influence the reaction rate and selectivity.
Computational studies can model the interaction between the phosphate catalyst and the reacting molecules. umich.edunih.gov For instance, a chiral phosphoric acid catalyst can control the regioselectivity in the cyclization of certain substrates to form either five- or six-membered rings. umich.edu DFT calculations can be used to explore how the catalyst activates the substrates, stabilizes the transition state through noncovalent interactions, and facilitates the desired chemical transformation. nih.gov By comparing the energy profiles of the catalyzed and uncatalyzed reactions, researchers can quantify the effect of the catalyst and gain insights into the origins of its efficiency and selectivity. umich.edu
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure, flexibility, and interaction patterns of molecules like (2-Aminooxazol-5-yl)methanol and its analogues at an atomic level. These methods provide critical insights into the conformational landscape and the nature of non-covalent forces that govern molecular recognition and self-assembly. nih.gov
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the hydroxymethyl and amino groups to the central oxazole ring. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape adapts in different chemical environments.
Intermolecular interactions are fundamental to the chemical behavior of oxazole derivatives. nih.gov The unique structure of the oxazole moiety, with its combination of heteroatoms and an aromatic π-system, allows for a diverse range of non-covalent interactions. irjweb.comresearchgate.netsemanticscholar.org Computational studies are essential for dissecting the hierarchy and relative strengths of these forces. nih.gov
Hydrogen Bonding: The this compound structure contains multiple sites capable of forming strong hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms of the oxazole ring, in addition to the oxygen of the hydroxyl group, can serve as hydrogen bond acceptors. researchgate.net Theoretical studies on similar heterocyclic systems in protic solvents like methanol (B129727) have shown that intermolecular hydrogen bonds can be strengthened in electronically excited states. nih.gov These interactions are highly directional and play a significant role in determining the crystal packing and solvation properties of the compound.
Van der Waals Forces: These non-specific interactions, though weaker than hydrogen bonds, are collectively significant in governing the close packing of molecules in the solid state and their interactions in non-polar environments. nih.govirjweb.comtandfonline.com Theoretical studies investigating van der Waals complexes between oxazole and other molecules demonstrate that oxazole can form stable aggregates, and computational methods can predict their equilibrium structures and binding energies. europa.eu
π-π Stacking: The aromatic character of the oxazole ring facilitates π-π stacking interactions. researchgate.net These interactions occur when the π-orbitals of adjacent oxazole rings overlap. Computational studies on various heteroaromatic systems have characterized the potential energy surfaces of these interactions, revealing that parallel-displaced or T-shaped arrangements are often more energetically favorable than a perfectly cofacial "sandwich" orientation. acs.orgwikipedia.org The strength and geometry of π-π stacking in oxazole derivatives can be influenced by substituents on the ring, which modulate its electronic properties. nih.gov Analysis of crystallographic databases combined with theoretical calculations has confirmed the prevalence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions in related systems. nih.gov
| Interaction Type | Description | Key Molecular Features | Computational Methods |
|---|---|---|---|
| Hydrogen Bonding | Highly directional electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | -NH₂ group (donor), -OH group (donor/acceptor), Oxazole ring N and O atoms (acceptors). researchgate.net | Density Functional Theory (DFT), Molecular Dynamics (MD) Simulations, Quantum Theory of Atoms in Molecules (QTAIM). nih.govnih.gov |
| Van der Waals Forces | Weak, non-specific attractions arising from temporary fluctuations in electron distribution. nih.gov | Entire molecular surface. | MD Simulations, Ab initio calculations (e.g., MP2). europa.eunih.gov |
| π-π Stacking | Non-covalent interaction between aromatic rings. wikipedia.org | Aromatic oxazole ring. | DFT with dispersion correction (e.g., ωB97XD), Symmetry-Adapted Perturbation Theory (SAPT), Non-Covalent Interaction (NCI) analysis. acs.orgnih.gov |
Structure-Based Computational Approaches for Rational Chemical Design (Excluding Biological Outcomes)
Structure-based computational approaches provide a systematic framework for the rational design of novel chemical entities based on a known molecular scaffold, such as this compound. rug.nl These methods leverage an understanding of the molecule's three-dimensional structure and its inherent chemical properties to propose new analogues with tailored physicochemical characteristics, independent of their ultimate biological application. mdpi.com
The process begins with the core scaffold, in this case, the 2-aminooxazole ring. Computational tools are then employed to explore a "virtual chemical space" by systematically modifying the scaffold at specific positions—for instance, by altering the substituents at the C4 or C5 positions or on the C2-amino group. nih.govresearchgate.net This in silico approach allows for the rapid generation and evaluation of large virtual libraries of compounds, prioritizing those with desirable properties for subsequent synthesis. mdpi.com
A key strategy in rational design is the principle of isosteric and bioisosteric replacement. nih.gov For example, the 2-aminooxazole nucleus is considered a bioisostere of the 2-aminothiazole (B372263) nucleus, where an oxygen atom replaces the sulfur atom. nih.govresearchgate.net Computational chemistry can be used to predict how this substitution affects the molecule's structural parameters, such as bond lengths and angles, as well as its electronic properties, including molecular electrostatic potential and dipole moment. irjweb.com These calculations help chemists design analogues that retain a desired core geometry and electronic profile while potentially modifying other properties like solubility or chemical stability.
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in this design process. irjweb.com For a given virtual analogue, DFT calculations can predict a range of fundamental chemical descriptors.
Key Predicted Properties in Rational Chemical Design:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms. irjweb.com
Electron Distribution: Net atomic charges and molecular electrostatic potential maps, which indicate regions of positive or negative charge. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energies are related to the molecule's chemical reactivity and electronic properties. irjweb.com
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity. irjweb.com
Spectroscopic Properties: Predicted NMR, IR, and Raman spectra can aid in the future characterization of the synthesized compound. mdpi.com
By calculating these properties for a library of virtual analogues, researchers can filter and rank candidates based on predefined chemical criteria. For example, one might screen for molecules with a specific dipole moment to influence solubility or a particular HOMO-LUMO energy gap to tune its electronic characteristics. This structure-guided process streamlines the design phase, focusing synthetic efforts on a smaller number of promising, well-characterized candidates. mdpi.com
| Step | Objective | Computational Methods/Tools | Example Application |
|---|---|---|---|
| 1. Scaffold Selection | Define the core molecular structure for modification. | Chemical knowledge and database searching. | Select the this compound core. |
| 2. Virtual Library Generation | Create a diverse set of virtual analogues by modifying the scaffold. | Combinatorial chemistry software, molecular building tools. mdpi.com | Substitute the hydrogen atoms on the amino group or modify the hydroxymethyl group to other functional groups. |
| 3. Property Calculation | Predict key physicochemical and electronic properties for each virtual analogue. | DFT, Ab initio methods (e.g., B3LYP, M05-2X). irjweb.comnih.gov | Calculate molecular geometry, electrostatic potential, HOMO-LUMO gap, and dipole moment for each designed molecule. |
| 4. In Silico Screening & Filtering | Select a subset of candidate molecules that meet desired chemical criteria. | Data analysis and visualization tools, property-based filtering algorithms. | Identify molecules with a predicted dipole moment within a target range and high chemical stability (large HOMO-LUMO gap). |
| 5. Prioritization for Synthesis | Rank the filtered candidates to guide synthetic efforts. | Scoring functions based on multiple calculated properties. | Select the top 5-10 virtual compounds with the most promising combination of desired chemical features for laboratory synthesis. |
2 Aminooxazol 5 Yl Methanol As a Key Synthetic Intermediate and Building Block in Complex Molecule Construction
Strategic Utilization in the Synthesis of Fused Heterocyclic Systems (e.g., Chromen-2-one Derivatives)
A significant application of the 2-aminooxazole moiety is its use as a precursor for constructing fused heterocyclic systems, such as derivatives of chromen-2-one. Research has detailed a synthetic pathway that utilizes a 2-aminooxazole intermediate to build a library of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one compounds. The synthesis begins with the reaction of salicylaldehyde (B1680747) and ethyl acetoacetate (B1235776) to form 3-acetyl-2H-chromen-2-one. This intermediate undergoes bromination to yield 3-(2-bromoacetyl)-2H-chromen-2-one, which is then refluxed with urea (B33335) to construct the core 3-(2-aminooxazol-5-yl)-2H-chromen-2-one structure.
This key intermediate, featuring a primary amino group on the oxazole (B20620) ring, serves as a versatile anchor point for further molecular elaboration. By reacting it with a series of substituted aldehydes, a diverse range of Schiff base derivatives can be synthesized. This strategy highlights the utility of the 2-aminooxazole core as a foundational element for building complex, fused heterocyclic structures. The table below summarizes a selection of the synthesized derivatives, showcasing the variety of substitutions achieved.
| Compound ID | Substituent (R) on Benzylideneamino Group | Yield (%) |
|---|---|---|
| 1 | 4-Methoxy | 65 |
| 2 | 4-Hydroxy-3-methoxy | 70 |
| 3 | 4-Chloro | 60 |
| 4 | 2-Chloro | 68 |
| 5 | 3,4-Dimethoxy | 65 |
| 6 | 4-N,N-dimethylamino | 72 |
| 7 | 2-Bromo | 68 |
| 8 | 4-Isopropyl | 64 |
| 9 | 2,4-Dichloro | 75 |
| 10 | 4-Nitro | 62 |
Application in the Construction of Macrocycles and Diversely Functionalized Scaffolds
While the reviewed scientific literature does not provide specific examples of (2-Aminooxazol-5-yl)methanol being directly used in the construction of macrocycles, the closely related 5-(hydroxymethyl)oxazole scaffold has been demonstrated as a versatile platform for creating diversely functionalized molecules through combinatorial solid-phase synthesis. nih.gov This approach allows for the systematic diversification of the core scaffold to produce aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. nih.gov
The process involves linking a protected 5-(hydroxymethyl)oxazole scaffold to a solid support. nih.gov The free hydroxyl group on the side chain is then used as a reactive handle for a variety of chemical transformations. For instance, it can be converted to aryl ethers under Mitsunobu conditions with a broad range of phenols. nih.gov Alternatively, a quantitative conversion of the hydroxyl group to a bromide allows for subsequent displacement with alkyl and aryl thiols to yield thioethers, which can be further oxidized to sulfones. nih.gov This methodology demonstrates the potential of the 5-(hydroxymethyl) group as a key functional point for elaborating the oxazole core into a wide array of more complex structures. nih.gov
Role in the Design and Elaboration of Novel Chemical Scaffolds
The 2-aminooxazole nucleus is increasingly recognized as a "privileged scaffold" in medicinal and synthetic chemistry, largely due to its role as a bioisostere of the well-established 2-aminothiazole (B372263) moiety. nih.govnih.govresearchgate.net Isosterism, or the substitution of one atom or group for another with similar physical and chemical properties, is a common strategy in drug design to modulate a molecule's characteristics. nih.govresearchgate.net By replacing the sulfur atom of a thiazole (B1198619) with an oxygen atom to form an oxazole, chemists can create novel chemical scaffolds with potentially advantageous properties, such as altered solubility or metabolic stability, without drastically changing the core geometry required for biological interactions. nih.gov
This strategic design principle has prompted the development of synthetic methods to access these novel 2-aminooxazole scaffolds. nih.govresearchgate.net One effective two-step method involves the initial condensation of an appropriate α-bromoacetophenone with urea to form the 2-aminooxazole ring. nih.gov This is followed by a Buchwald–Hartwig cross-coupling reaction, which attaches an aryl halide to the amino group, allowing for the creation of a diverse set of N,4-disubstituted 2-aminooxazoles. nih.govresearchgate.net The successful application of this strategy confirms the value of the 2-aminooxazole core as a foundational element for the rational design and elaboration of new molecular frameworks. nih.gov
Development of Chemical Libraries for Exploring Structural Diversity (Excluding Biological Screening Results)
The 2-aminooxazole core and its derivatives are well-suited for the development of chemical libraries aimed at exploring structural diversity. A key challenge in library synthesis is the general instability of free 5-aminooxazoles, but this can be overcome through strategic use of protecting groups. nih.gov A highly versatile, diversity-oriented route to a library of oxazole-5-amides has been developed based on this principle. nih.govfigshare.com
The synthesis begins with readily accessible oxazole-5-trifluoroacetamides. nih.gov These are converted into their more stable Boc-protected 5-aminooxazole derivatives. nih.govfigshare.com These protected intermediates are ideal for parallel synthesis, as they can be subjected to a reliable, one-pot acylation-deprotection procedure to generate a wide array of amides. nih.gov This method allows for systematic variation at multiple points of the molecule, providing a powerful tool for generating libraries with significant structural diversity. nih.govfigshare.com
Furthermore, the 5-(hydroxymethyl)oxazole scaffold, which is structurally analogous to the title compound, has been effectively used in combinatorial solid-phase synthesis. nih.gov This technique allows for the high-throughput modification of the core structure, enabling the rapid generation of a library of diverse compounds, including ethers, thioethers, sulfones, sulfonamides, and carboxamides, purely for the purpose of exploring chemical diversity. nih.gov
Future Perspectives and Emerging Research Directions in 2 Aminooxazol 5 Yl Methanol Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
Currently, there are no established, optimized, or sustainable synthetic routes specifically reported for (2-Aminooxazol-5-yl)methanol in peer-reviewed literature. One of the few mentions of its formation is in the context of prebiotic chemistry, where it has been identified as a potential byproduct from the reaction of glyceraldehyde with cyanamide (B42294). ucl.ac.uk This prebiotic synthesis, however, is not a targeted or efficient method for laboratory or industrial-scale production.
Future research would need to focus on developing robust and environmentally benign synthetic strategies. Potential avenues for exploration could include:
Green Chemistry Approaches: Utilizing non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption. This could involve enzymatic catalysis or the use of heterogeneous catalysts that can be easily recovered and reused.
One-Pot Syntheses: Designing multi-component reactions where this compound can be synthesized in a single step from readily available precursors, thereby improving efficiency and reducing purification steps.
Novel Building Blocks: Investigating the use of novel starting materials that could provide a more direct and high-yielding pathway to the target molecule.
Discovery of Unprecedented Reactivity Pathways and Transformations
The reactivity of this compound is currently undocumented. The presence of three distinct functional groups—the 2-amino group, the oxazole (B20620) ring, and the 5-hydroxymethyl group—suggests a rich and varied chemical reactivity that is yet to be explored.
Future research in this area would be foundational, aiming to:
Map the Reactivity: Systematically investigating the reactivity of each functional group to understand their interplay and potential for selective transformations. This would involve studying its behavior under various reaction conditions (acidic, basic, oxidative, reductive).
Derivatization Studies: Exploring the synthesis of new derivatives by modifying the amino and hydroxyl groups to create a library of related compounds with potentially diverse properties.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazole ring and its potential to undergo ring-opening or rearrangement reactions to form other heterocyclic systems.
Advanced Computational Studies for Predictive Chemical Design and Mechanistic Insights
No specific computational studies on this compound have been published. Computational chemistry, particularly Density Functional Theory (DFT), could provide valuable insights into the properties and potential reactivity of this molecule before extensive laboratory work is undertaken.
Future computational research could focus on:
Molecular Modeling: Calculating the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential to predict its reactivity and potential interaction with biological targets.
Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the thermodynamics and kinetics of its formation and subsequent transformations. This could guide the development of more efficient synthetic routes.
Spectroscopic Prediction: Calculating theoretical spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of the compound and its derivatives.
Integration of this compound into Flow Chemistry and Automated Synthesis
The application of flow chemistry and automated synthesis for the production of heterocyclic compounds is a rapidly growing field, offering advantages in terms of safety, efficiency, and scalability. However, there are no reports of these technologies being applied to the synthesis of this compound.
Future research in this domain would involve:
Development of Flow Synthesis Protocols: Designing and optimizing continuous-flow processes for the synthesis of this compound, which could enable safer handling of reactive intermediates and easier scale-up.
Automated Library Synthesis: Integrating flow synthesis with automated platforms to rapidly generate a library of derivatives for screening in various applications.
Development of New Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound
The development of new analytical techniques is intrinsically linked to active research on the synthesis and reactivity of a compound. As there is no established chemistry for this compound, no specific in-situ monitoring techniques have been developed.
Should research into this compound commence, the application of Process Analytical Technology (PAT) would be a logical next step. This could include:
Real-Time Reaction Monitoring: Employing techniques such as in-situ FTIR, Raman spectroscopy, or NMR to monitor the progress of its synthesis in real-time. This would allow for precise control of reaction parameters and optimization of reaction conditions.
Kinetic Studies: Using in-situ data to perform detailed kinetic analysis of its formation and reactions, providing a deeper understanding of the underlying mechanisms.
Q & A
Q. Basic Research Focus :
- ¹H NMR : The aminooxazole proton typically resonates at δ 6.8–7.2 ppm, but shifts occur due to hydrogen bonding or solvent effects. For example, DMSO-d₆ may downfield-shift the -NH₂ signal .
- HRMS : Ensure ionization methods (ESI+/ESI−) align with functional groups. Derivatives with electron-deficient substituents show stronger [M+H]+ signals .
Advanced Research Focus :
Dynamic NMR experiments and NOESY can clarify conformational dynamics (e.g., tautomerism in the oxazole ring). For HRMS, high-resolution Orbitrap or Q-TOF systems resolve isotopic patterns, critical for distinguishing regioisomers . Cross-validation with X-ray crystallography (where feasible) confirms structural assignments .
What safety protocols are critical when handling this compound, given its toxicity profile?
Q. Basic Research Focus :
- Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) .
- Mitigation : Use fume hoods, nitrile gloves, and sealed reaction vessels. Emergency measures include rinsing eyes with water for ≥15 minutes and consulting a physician for dermal exposure .
Advanced Research Focus :
Quantitative risk assessment (QRA) models, such as in silico toxicity predictors (e.g., ProTox-II), can preemptively flag hazards. For lab-scale spills, absorbents like vermiculite neutralize residues without generating dust .
How do structural modifications of this compound influence its biological activity?
Basic Research Focus :
Derivatization at the 2-amino or 5-methanol positions alters pharmacodynamics. For example:
- Antimicrobial activity : Introducing halogen atoms (e.g., Cl, Br) enhances membrane penetration, as seen in thiadiazole analogs .
- Cytotoxicity : Chromen-2-one derivatives exhibit IC₅₀ values <10 µM in cancer cell lines, linked to intercalation with DNA .
Advanced Research Focus :
Structure-activity relationship (SAR) studies using 3D-QSAR or molecular docking (e.g., AutoDock Vina) identify binding motifs. For instance, substituting the oxazole ring with a pyridine moiety improves affinity for kinase targets .
What computational strategies predict the reactivity of this compound in drug design?
Q. Advanced Research Focus :
- Reactivity Descriptors : Fukui indices (DFT-based) pinpoint nucleophilic/electrophilic sites. The 5-methanol group often acts as a hydrogen-bond donor .
- ADME Profiling : SwissADME predicts moderate bioavailability (LogP ~1.5) and blood-brain barrier permeability, making it suitable for CNS-targeted agents .
- MD Simulations : Trajectories >100 ns reveal stability in aqueous phases, critical for in vivo studies .
How can contradictions in reported biological data for this compound derivatives be addressed?
Q. Advanced Research Focus :
- Meta-Analysis : Compare datasets across studies (e.g., Kakkar et al. (2018) vs. Janowska et al. (2020)) to identify protocol variances (e.g., cell lines, assay durations) .
- Dose-Response Curves : EC₅₀ discrepancies may arise from solvent effects (DMSO vs. PBS). Normalize data to internal controls (e.g., β-actin in Western blots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
